M-Tolyl acetate

Description

m-Cresyl Acetate is the acetic acid ester of metacresol, an agent with antiseptic and analgesic properties. m-Cresyl acetate is used in an otic solution to treat bacterial and fungal infections of the outer ear, and in endodontic procedures.

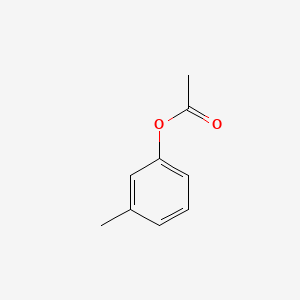

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAHJPFNKQGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046041 | |

| Record name | m-Cresyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-46-3 | |

| Record name | 3-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacresol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 3-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UDH1DF0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of m-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of m-Tolyl acetate (also known as m-cresyl acetate or 3-methylphenyl acetate). This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided. A visual representation of the synthetic workflow is also included.

Chemical and Physical Properties

This compound is an organic compound classified as an ester of m-cresol and acetic acid.[1] It is a colorless liquid with a characteristic sweet, flowery odor.[2] This compound serves as an intermediate in organic synthesis and has applications as a flavoring agent and in pharmaceutical preparations due to its antiseptic properties.[3][4][5]

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | (3-methylphenyl) acetate | [1] |

| Synonyms | m-Cresyl Acetate, 3-Methylphenyl acetate, Acetic acid m-tolyl ester, Kresatin | [3][6][7] |

| CAS Number | 122-46-3 | [3][6][7] |

| EC Number | 204-546-2 | [6] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][7] |

| Molecular Weight | 150.17 g/mol | [1][3][7] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][8] |

| Boiling Point | 210-213 °C (lit.) | [4][6][9] |

| Melting Point | 12 °C (lit.) | [4] |

| Density | 1.04 g/mL at 25 °C (lit.) | [6][9] |

| Refractive Index (n20/D) | 1.501 (lit.) | [6][9] |

| Flash Point | 95 °C (203 °F) - closed cup | [6][9] |

| Solubility | Soluble in DMSO. Not miscible or difficult to mix with water. | [1][3][4][10] |

Chemical Structure

The chemical structure of this compound consists of an acetate group attached to the oxygen atom of a m-cresol molecule.

Table 3: Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | CC(=O)OC1=CC=CC(C)=C1 | [3][6] |

| InChI | 1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3 | [1][6] |

| InChIKey | OTGAHJPFNKQGAE-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound via Esterification

The following is a general laboratory procedure for the synthesis of this compound through the acid-catalyzed esterification of m-cresol with acetic anhydride.

Materials:

-

m-Cresol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-cresol and a suitable solvent such as toluene.[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture.[3]

-

Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture while stirring.[3] An equimolar amount or a slight excess relative to m-cresol is typically used.

-

Reaction: Heat the mixture to reflux and maintain this temperature for a sufficient period to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The resulting crude this compound can be further purified by vacuum distillation if necessary.

-

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area.[6] Avoid contact with skin and eyes. In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam. For detailed safety information, always consult the Safety Data Sheet (SDS) before use.

Conclusion

This technical guide has summarized the key chemical and physical properties, structural information, and a detailed synthesis protocol for this compound. The provided data tables and experimental workflow are designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97 122-46-3 [sigmaaldrich.com]

- 7. m-tolyl-acetate | 122-46-3 | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to m-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-Tolyl acetate (CAS No. 122-46-3), an organic ester with significant applications in the pharmaceutical and chemical industries. The document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a pharmaceutical intermediate and its inherent biological activities. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key processes to facilitate understanding for research, development, and quality control purposes.

Chemical Identity and Properties

This compound, also known as m-cresyl acetate, is an aromatic ester derived from m-cresol and acetic acid.[1] It is a colorless liquid with a characteristic sweet, floral odor.[1][2]

Identifiers and Synonyms

The compound is identified by several names and numbers across various chemical databases and regulatory bodies.

| Identifier Type | Value |

| CAS Number | 122-46-3[1][3][4][5] |

| IUPAC Name | (3-methylphenyl) acetate[1] |

| EC Number | 204-546-2 |

| Molecular Formula | C₉H₁₀O₂[1][3][4] |

| Synonyms | m-Cresyl Acetate, Acetic acid m-tolyl ester, 3-Methylphenylacetate, Cresatin, Metacresyl acetate[1][3][4][5] |

| InChI Key | OTGAHJPFNKQGAE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=CC=C1)OC(=O)C[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 150.17 g/mol [1][3] |

| Appearance | Clear, colorless liquid[2][6] |

| Melting Point | 12.0 °C[1] |

| Boiling Point | 210-213 °C[6] |

| Density | 1.04 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.501[6] |

| Flash Point | 95 °C (203 °F) - closed cup |

| Solubility | Soluble in DMSO; not miscible or difficult to mix with water[1][4][6] |

| Purity | Typically available as >97%, >98% (HPLC), or >99% (GC)[3][4][5] |

| Storage | Store in a dry, dark place at 0 - 4 °C for short term or -20 °C for long term[1] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of m-cresol. The two most common laboratory and industrial methods are direct esterification with acetic acid and acylation using a more reactive derivative like acetyl chloride or acetic anhydride.

Experimental Protocols

Protocol 2.1.1: Direct Esterification

This method involves the reaction of m-cresol with acetic acid, typically using an acid catalyst.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove water formed during the reaction.

-

Reagents: Charge the flask with equimolar amounts of m-cresol and acetic acid.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (typically 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify the crude product by vacuum distillation.

Protocol 2.1.2: Acylation of m-Cresol

This method generally provides higher yields and purity compared to direct esterification.[1]

-

Apparatus Setup: Use a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, placed in an ice bath.

-

Reagents: Dissolve m-cresol in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in the flask.

-

Reaction: Slowly add an equimolar amount of acetyl chloride or acetic anhydride from the dropping funnel to the cooled solution while stirring. If acetyl chloride is used, a base (like pyridine or triethylamine) is often added to neutralize the HCl byproduct.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[7]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude ester can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis pathways for this compound.

Applications in Research and Drug Development

This compound serves multiple functions relevant to the pharmaceutical and life sciences sectors.

-

Pharmaceutical Intermediate: Its chemical structure provides a scaffold for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] Its reactive ester group allows for further chemical modifications, making it a valuable building block for creating novel drug candidates.[1]

-

Antiseptic and Analgesic Agent: The compound itself exhibits antiseptic properties.[1] It is used in otic solutions to treat bacterial and fungal infections of the outer ear and has applications in endodontic procedures due to its antiseptic and analgesic qualities.[1]

-

Biological Probe: In research settings, this compound can be used to investigate biological processes.[1] Scientists may study its interactions with enzymes or cellular receptors to elucidate signaling pathways or explore its antimicrobial effects to understand microbial physiology.[1]

-

Flavoring and Fragrance: Beyond pharmaceuticals, it is used as a flavoring agent and in the fragrance industry due to its pleasant odor.[2][6]

Logical Application Pathway

Caption: From chemical properties to drug development applications.

Biological Activity

Research indicates that this compound possesses notable antimicrobial properties, making it effective against certain bacteria and fungi.[1] This activity is largely attributed to the cresyl group, which can disrupt microbial cellular processes.[1] Its potential for inhibiting microbial growth has led to its investigation and use in disinfectants, preservatives, and topical anti-infective formulations.[1] While beneficial, computational studies have also suggested potential toxicity, underscoring the need for careful handling and further investigation into its safety profile in various applications.[1]

Analytical Methodologies

The purity and identity of this compound are typically confirmed using standard analytical techniques, with Gas Chromatography (GC) being a primary method for assessing purity.

General Protocol for GC Analysis

This protocol outlines a general procedure for determining the purity of a this compound sample. Instrument conditions should be optimized for the specific equipment used.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

Standard Preparation: Prepare a standard solution of high-purity this compound (≥99%) at a known concentration in the same solvent.

-

GC System Configuration:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Column: A non-polar or mid-polarity capillary column is suitable (e.g., DB-5, HP-5ms, or DB-Wax; 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of 240 °C and hold for several minutes.

-

Detector: Flame Ionization Detector (FID) is standard for organic compounds. Set detector temperature to 280-300 °C.

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample and standard solutions into the GC.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (assuming all components have a similar response factor in the FID).

Safety Information

This compound is a combustible liquid and requires appropriate handling procedures.

-

Personal Protective Equipment (PPE): Use of eyeshields, gloves, and a suitable respirator is recommended.

-

Storage: Store in a well-ventilated area away from ignition sources. It is classified under Storage Class 10 for combustible liquids.

-

Hazards: While specific GHS classifications can vary, related compounds can cause skin and eye irritation.[8] Always consult the product-specific Safety Data Sheet (SDS) before handling.[2]

References

- 1. Buy this compound | 122-46-3 | >98% [smolecule.com]

- 2. jpharmachem.com [jpharmachem.com]

- 3. scbt.com [scbt.com]

- 4. m-tolyl-acetate | 122-46-3 | MOLNOVA [molnova.com]

- 5. This compound | 122-46-3 | TCI AMERICA [tcichemicals.com]

- 6. M-CRESYL ACETATE | 122-46-3 [chemicalbook.com]

- 7. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of m-Cresyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresyl acetate, also known as 3-methylphenyl acetate or cresatin, is an aromatic ester with the chemical formula C₉H₁₀O₂. It presents as a colorless to pale yellow, oily liquid with a characteristic phenolic odor.[1][2] This compound finds applications as a flavoring and fragrance agent, as well as an antiseptic, particularly in dental and otic preparations.[3][4] A thorough understanding of its physical properties is paramount for its application in drug development, formulation, and quality control, ensuring its safe and effective use. This technical guide provides an in-depth overview of the core physical properties of m-cresyl acetate, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of m-cresyl acetate are critical for its handling, formulation, and interaction with other substances. The following table summarizes the key quantitative physical data for m-cresyl acetate.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Weight | 150.17 | g/mol | - | [1][5][6] |

| Density | 1.048 - 1.052 | g/cm³ | at 20 °C | [1][5][7] |

| 1.04 | g/mL | at 25 °C | [2][3] | |

| Boiling Point | 210 - 213 | °C | at 760 mmHg | [2][3][5] |

| 99 | °C | at 13 mmHg | [1][5] | |

| Melting Point | 12 | °C | - | [2][3][5][7] |

| Refractive Index | 1.4990 - 1.5020 | - | at 20 °C (D line) | [3][5] |

| Solubility in Water | 1243 | mg/L | at 25 °C (estimated) | [5] |

| Practically insoluble/Not miscible | - | - | [1][2][3][4] | |

| Solubility in other solvents | Soluble | - | Cottonseed oil, alcohol, ether, chloroform, petroleum ether, benzene | [1][5] |

Experimental Protocols

Accurate determination of physical properties is essential for chemical characterization. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (m-cresyl acetate) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid transitions to a liquid. For substances like m-cresyl acetate, which can solidify at lower temperatures, this is a key purity indicator.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if starting from a solid)

Procedure:

-

If the sample is solid, it is finely powdered using a mortar and pestle.

-

A small amount of the powdered sample is packed into the sealed end of a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[4][7]

Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method provides a precise way to determine the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample (m-cresyl acetate), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens cleaning tissue

-

Standard liquid for calibration (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

A few drops of the sample (m-cresyl acetate) are placed on the clean, dry prism of the refractometer using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is adjusted to illuminate the sample.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.[3][8]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For drug development, understanding a compound's solubility in various media is crucial.

Apparatus:

-

Vials or test tubes with stoppers

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

An excess amount of the solute (m-cresyl acetate) is added to a known volume of the solvent (e.g., water) in a vial.

-

The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged or filtered to remove any undissolved solute.

-

The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like m-cresyl acetate.

Caption: A logical workflow for the determination of physical properties.

References

- 1. scribd.com [scribd.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. westlab.com [westlab.com]

- 5. filab.fr [filab.fr]

- 6. store.astm.org [store.astm.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. hinotek.com [hinotek.com]

M-Tolyl acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on m-Tolyl acetate, a compound of interest in various research and development applications.

Core Molecular Data

This compound, also known as m-cresyl acetate, is an organic compound with applications as a pharmaceutical intermediate and antiseptic.[1] Its fundamental molecular properties are summarized below for easy reference.

| Identifier | Value | Citations |

| Molecular Formula | C9H10O2 | [2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| Alternate Names | m-Cresyl Acetate, 3-Methylphenyl acetate, Acetic acid m-tolyl ester | [2][5] |

| CAS Number | 122-46-3 | [2] |

The information provided is based on established chemical data. Further experimental protocols and signaling pathway visualizations are not applicable to the fundamental physicochemical properties of a single small molecule like this compound.

References

A Comprehensive Technical Guide to the Solubility of M-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of M-Tolyl acetate (also known as m-cresyl acetate or 3-methylphenyl acetate). This document is intended to be a critical resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and logical workflows to support a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound is an organic ester with the chemical formula C₉H₁₀O₂. It is a colorless liquid at room temperature, possessing a characteristic odor. Its molecular structure, featuring both a polar ester group and a nonpolar aromatic ring, imparts a versatile solubility profile, making it a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is crucial for its use as a solvent, in fragrance formulations, and as a potential intermediate in the synthesis of more complex molecules.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents. It is important to note that comprehensive quantitative data for this compound is not extensively available in the public domain, and the information presented here is based on currently accessible resources.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 10 mM | Not Specified |

| Water | H₂O | Polar Protic | Practically Insoluble | Not Specified |

| Glycerol | C₃H₈O₃ | Polar Protic | Practically Insoluble | Not Specified |

| Alcohols | R-OH | Polar Protic | Miscible | Not Specified |

| Aromatic Solvents (e.g., Benzene, Toluene) | Varies | Nonpolar | Miscible | Not Specified |

| Chlorinated Solvents (e.g., Chloroform) | CHCl₃ | Nonpolar | Miscible | Not Specified |

| Ethers (e.g., Diethyl ether) | R-O-R' | Polar Aprotic | Miscible | Not Specified |

| Petroleum Ether | Mixture | Nonpolar | Miscible | Not Specified |

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. "Practically Insoluble" suggests a very low level of solubility. The single quantitative data point in DMSO provides a specific concentration, which is valuable for experimental design.

Experimental Protocol for Solubility Determination

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals

-

Pipettes and syringes

-

Evaporating dish

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Analysis:

-

Allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow for phase separation.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pre-warmed or pre-cooled pipette or syringe to match the experimental temperature. This is crucial to avoid any temperature-induced precipitation.

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

-

Gravimetric Determination:

-

Weigh the evaporating dish containing the aliquot to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution in the evaporating dish. This can be done in a fume hood at room temperature or with gentle heating, depending on the volatility of the solvent.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation of the this compound.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial tare mass of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or molarity.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data indicates its miscibility with a range of organic solvents and insolubility in polar protic solvents like water and glycerol, there is a clear need for more extensive quantitative studies to fully characterize its solubility profile across various temperatures and in a broader array of solvents. The detailed experimental protocol and workflow diagram presented herein offer a robust framework for researchers to conduct such investigations, thereby expanding the knowledge base for this versatile compound and enabling its more effective application in scientific and industrial settings.

Spectroscopic Profile of m-Tolyl Acetate: A Technical Guide

Introduction

m-Tolyl acetate, also known as 3-methylphenyl acetate or m-cresyl acetate, is an aromatic ester with applications in various fields, including as a flavoring and fragrance agent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons show a complex splitting pattern due to their coupling with each other.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H (C5) |

| ~7.00 | d | 1H | Ar-H (C6) |

| ~6.95 | d | 1H | Ar-H (C4) |

| ~6.88 | s | 1H | Ar-H (C2) |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~2.28 | s | 3H | O=C-CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~169.5 | C =O |

| ~150.8 | C -O |

| ~139.5 | Ar-C -CH₃ |

| ~129.2 | Ar-C H (C5) |

| ~126.5 | Ar-C H (C6) |

| ~122.0 | Ar-C H (C4) |

| ~118.5 | Ar-C H (C2) |

| ~21.3 | Ar-C H₃ |

| ~21.1 | O=C-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch |

| 1765 | Strong | C=O (Ester) Stretch[1] |

| 1600, 1580, 1490 | Medium-Strong | Aromatic C=C Bending |

| 1370 | Strong | C-H Bending (CH₃) |

| 1210 | Strong | C-O (Ester) Stretch |

| 1120 | Medium | Aromatic C-H In-plane Bending |

| 775 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 25 | [M]⁺ (Molecular Ion)[1] |

| 108 | 100 | [M - C₂H₂O]⁺ |

| 107 | 80 | [M - C₂H₃O]⁺ |

| 79 | 15 | [C₆H₇]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 43 | 60 | [CH₃CO]⁺ (Base Peak)[1] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). For ¹H NMR, a standard one-pulse sequence is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field homogeneity is optimized through a process called shimming. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are set. The free induction decay (FID) is then acquired.

-

Data Processing: The acquired FID is processed by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is used to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound can be visualized as a logical progression from sample preparation to final structural elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of M-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-Tolyl acetate, also known as m-cresyl acetate or acetic acid m-tolyl ester, is an aromatic organic compound with applications as a flavoring agent, fragrance ingredient, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound, including detailed experimental methodologies and relevant chemical pathways.

Physicochemical and Thermodynamic Data

The following tables summarize the key physicochemical and thermodynamic properties of this compound gathered from available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| CAS Number | 122-46-3 | |

| Appearance | Colorless liquid | [1] |

| Density | 1.04 g/mL at 25 °C | |

| Refractive Index | n20/D 1.501 |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Method | Source(s) |

| Melting Point | 12 °C (285.15 K) | Experimental | [1] |

| Boiling Point | 210-213 °C (483.15-486.15 K) at 1 atm | Experimental | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C | Experimental | [1] |

| Flash Point | 95 °C (368.15 K) | Closed Cup | |

| Enthalpy of Vaporization (ΔvapH) | 55.7 kJ/mol at 400 K | Ebulliometry | [2] |

| Enthalpy of Sublimation (ΔsubH) | 60.7 kJ/mol at 295.5 K | Not Specified | [3] |

| Enthalpy of Hydrolysis (ΔrH°) | -18.4 ± 0.59 kJ/mol | Calorimetry | [4] |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | - | |

| Liquid Heat Capacity (Cp) | Data not available | - | |

| Ideal Gas Heat Capacity (Cp,gas) | 212.11 J/mol·K at 298.15 K | Joback Method (Predicted) | [3] |

| Gibbs Free Energy of Formation (ΔfG°) | Data not available | - | |

| Critical Temperature (Tc) | 730.64 K | Calculated | [1] |

| Critical Pressure (Pc) | 3380.21 kPa | Calculated | [1] |

Chemical Pathways

The synthesis and primary reaction of this compound are important for its application and potential degradation pathways.

Synthesis of this compound

This compound is commonly synthesized via the esterification of m-cresol with acetic anhydride or acetyl chloride. The reaction with acetic anhydride is depicted below.

Caption: Synthesis of this compound via esterification.

Hydrolysis of this compound

This compound can undergo hydrolysis to yield m-cresol and acetic acid. This reaction is exothermic.[1]

Caption: Hydrolysis reaction of this compound.

Experimental Protocols

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic compound like this compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow:

Caption: Generalized workflow for bomb calorimetry.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a sample crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.

-

Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed.

-

Oxygen Charging: The bomb is purged of air and charged with high-purity oxygen to a pressure of approximately 30 atm.[5]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature probe and stirrer are positioned.

-

Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of the fuse wire. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.[6][7]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.

Experimental Workflow:

Caption: Generalized workflow for DSC heat capacity measurement.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty hermetically sealed pan is used as a reference.

-

Baseline Measurement: A baseline is obtained by running the DSC with two empty pans over the desired temperature range.

-

Standard Measurement: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to determine the heat flow calibration factor.

-

Sample Measurement: The sample pan and the reference pan are placed in the DSC, and the heat flow to the sample is measured as a function of temperature, typically using a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat capacity of the this compound sample is calculated by comparing the heat flow to the sample with the heat flow of the baseline and the standard at each temperature. The formula used is:

Cpsample = (Cpstandard) × (mstandard / msample) × (ΔQsample / ΔQstandard)

where Cp is the heat capacity, m is the mass, and ΔQ is the difference in heat flow between the sample/standard and the baseline.

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound and outlined the standard experimental procedures for determining key thermodynamic properties. While several important experimental values, such as the standard enthalpy of formation and liquid heat capacity, are not readily found in the literature, the provided methodologies offer a clear path for their determination. The data and protocols presented here are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling more accurate process modeling, safety analysis, and formulation development.

References

M-Tolyl Acetate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-Tolyl acetate, also known as m-cresyl acetate, is an organic ester with recognized antiseptic, analgesic, and antimicrobial properties.[1] It has found application in pharmaceutical formulations, particularly in otic solutions for the management of external ear infections and in endodontic procedures.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, drawing from available scientific literature. It summarizes its physicochemical properties, explores its mechanism of action, and presents available toxicological data. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound. It is important to note that while the qualitative biological effects of this compound are documented, there is a notable scarcity of in-depth quantitative data (e.g., IC50, MIC values), detailed experimental protocols, and fully elucidated signaling pathways in publicly accessible literature.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in biological systems. These properties are summarized in Table 1.

| Property | Value | References |

| Chemical Name | 3-methylphenyl acetate | [2] |

| Synonyms | m-Cresyl acetate, Acetic acid m-tolyl ester | [2] |

| CAS Number | 122-46-3 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 210-213 °C | [2] |

| Density | 1.04 g/mL at 25 °C | [2] |

| Flash Point | 95 °C (closed cup) | [2] |

| Solubility | Soluble in DMSO.[4] Practically insoluble in water. | |

| Refractive Index | n20/D 1.501 | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its antimicrobial and analgesic effects.

Antimicrobial Activity

This compound possesses antiseptic properties, demonstrating efficacy against certain bacteria and fungi.[1] This activity is largely attributed to the cresyl group, which is known to disrupt the cellular processes of microorganisms.[1]

Mechanism of Action: The primary proposed mechanism for its antimicrobial action is the disruption of microbial cell membranes.[1] This is a common mechanism for phenolic compounds, where the molecule intercalates into the lipid bilayer, altering its fluidity and integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Diagram: Hypothesized Mechanism of Antimicrobial Action

Caption: Hypothesized disruption of the bacterial cell membrane by this compound.

Analgesic Activity

This compound is also recognized for its analgesic properties, contributing to its use in topical preparations for pain relief in the ear canal.[1] The precise mechanism of its pain-relieving action is not fully understood.[1] It is hypothesized that its analgesic effects may be linked to a reduction in inflammation or a direct interaction with pain receptors.[1]

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of microorganisms or IC50 values for enzyme inhibition. This represents a significant data gap and an area for future research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be employed to determine the MIC of this compound against various bacterial and fungal strains.

Workflow:

Diagram: MIC Determination Workflow

References

- 1. m-tolyl-acetate | 122-46-3 | MOLNOVA [molnova.com]

- 2. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

M-Tolyl Acetate: A Technical Whitepaper on its Antiseptic and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-Tolyl acetate, also known as m-cresyl acetate or Cresatin, is an organic compound with established antiseptic and analgesic properties. It has been historically utilized in topical formulations, particularly in otic preparations for the treatment of external ear infections. This technical guide provides an in-depth review of the available scientific information regarding the antiseptic and analgesic mechanisms of this compound. While specific quantitative efficacy data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this paper synthesizes the known properties of related phenolic compounds to infer its likely mechanisms of action. This guide also outlines standard experimental protocols for evaluating these properties and presents conceptual diagrams of the proposed mechanisms and workflows.

Introduction

This compound (3-methylphenyl acetate) is an ester of m-cresol and acetic acid. Its utility in medicine stems from its dual action as a germicide and a pain-relieving agent.[1] It is primarily used in otic solutions to manage infections and alleviate pain in the outer ear canal.[1][2] The antiseptic properties are largely attributed to the m-cresol moiety, a phenolic compound known for its antimicrobial activity.[3] The analgesic mechanism, while not fully elucidated, is thought to involve anti-inflammatory effects or direct interaction with local pain receptors.[3] This document aims to provide a comprehensive technical overview for researchers and drug development professionals interested in the further study and potential applications of this compound.

Antiseptic Properties

The antiseptic action of this compound is primarily associated with its hydrolysis product, m-cresol. Phenolic compounds, including cresols, are known to exert their antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death.[3]

Mechanism of Action

The lipophilic nature of the cresyl group allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function, increasing its permeability. The subsequent leakage of intracellular components, such as ions, ATP, and nucleic acids, ultimately leads to cell death.

References

A Comprehensive Technical Review on the Synthesis of M-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-tolyl acetate, also known as m-cresyl acetate or acetic acid m-tolyl ester, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] It is a colorless liquid with a characteristic sweet, floral odor.[2] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Furthermore, this compound is utilized in the fragrance industry and as a solvent for resins and oils.[1] This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, comparative data, and mechanistic visualizations. An important application of this compound is its use in the Fries rearrangement to produce hydroxyaryl ketones, which are significant precursors in pharmaceutical synthesis.[3]

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through three main pathways:

-

Fischer Esterification of m-Cresol with Acetic Acid: This classic method involves the acid-catalyzed reaction between m-cresol and acetic acid.[1]

-

Acylation of m-Cresol with Acetic Anhydride: A widely used and efficient method that often provides high yields.[1][4]

-

Acylation of m-Cresol with Acetyl Chloride: A highly reactive route that can proceed rapidly, often in the presence of a base to neutralize the HCl byproduct.[1]

The choice of method often depends on factors such as desired yield, purity, reaction conditions, and the cost and availability of reagents.

Experimental Protocols

Method 1: Fischer Esterification with Acetic Acid

This method represents a direct and traditional approach to ester synthesis. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, or the water formed is removed.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to m-cresol).

-

Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[5]

Method 2: Acylation with Acetic Anhydride

This is often the preferred laboratory method due to its high efficiency and the formation of volatile byproducts.

Detailed Experimental Protocol: [4]

-

Reaction Setup: In a 500 mL beaker placed in an ice bath, combine m-cresol (54g, 0.5 mol) and dry pyridine (5 mL).

-

Addition of Acetic Anhydride: While maintaining the temperature with the ice bath and with constant stirring, slowly add acetic anhydride (64 mL, 0.68 mol).

-

Reaction Completion: After the addition is complete, continue stirring in the ice bath for a short period.

-

Quenching: Pour the reaction mixture onto a mixture of ice (100g) and concentrated hydrochloric acid (50 mL).

-

Extraction: Extract the mixture with carbon tetrachloride (50 mL).

-

Washing: Wash the organic extract successively with water, 10% sodium hydroxide solution, and again with water.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Remove the solvent by distillation.

-

Purification: Collect the this compound fraction by distillation at 180-187 °C. This method has been reported to yield approximately 65.1% of the final product.[4]

Method 3: Acylation with Acetyl Chloride

This method is very effective due to the high reactivity of acetyl chloride. A base, such as pyridine, is typically used to scavenge the hydrochloric acid produced during the reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve m-cresol (1.0 eq.) in anhydrous dichloromethane or diethyl ether. Add pyridine (1.1 eq.) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Presentation

The following table summarizes typical quantitative data for the different synthesis methods of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and scale.

| Synthesis Method | Acylating Agent | Catalyst/Base | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Fischer Esterification | Acetic Acid | H₂SO₄ (catalytic) | 40-60 | >95 (after distillation) | Low cost of reagents | Equilibrium limited, requires excess reagent or water removal |

| Acylation | Acetic Anhydride | Pyridine (optional) | 65-90[4] | >98 (after distillation) | High yield, irreversible | Acetic anhydride is corrosive |

| Acylation | Acetyl Chloride | Pyridine | 80-95 | >98 (after distillation) | High reactivity, fast reaction | Acetyl chloride is highly reactive and moisture-sensitive, produces HCl |

Application in Fries Rearrangement

This compound is a key starting material for the synthesis of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone via the Fries rearrangement.[3] This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[6] The ratio of the ortho and para products can be influenced by reaction conditions such as temperature and solvent.[6]

Experimental Protocol for Fries Rearrangement of this compound[7]

-

Reaction Setup: In a 100 mL round-bottom flask, place this compound (10g, 0.066 mol) and p-toluenesulfonic acid (8g, 0.042 mol).

-

Reaction: Heat the reaction mixture in an oil bath at 90-110 °C for 30 minutes.

-

Work-up: Pour the hot reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-4-methylacetophenone (liquid) and 4-hydroxy-2-methylacetophenone (solid).

-

Separation and Purification:

-

2-Hydroxy-4-methylacetophenone (ortho-isomer): This isomer can be isolated by steam distillation.

-

4-Hydroxy-2-methylacetophenone (para-isomer): The solid residue remaining after steam distillation can be collected and recrystallized from a suitable solvent like petroleum ether.

-

Mandatory Visualizations

Synthesis Pathways of this compound

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Fries Rearrangement of this compound

Caption: The Fries rearrangement of this compound to its ortho and para isomers.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methods, with the acylation routes generally offering higher yields and faster reaction times compared to the equilibrium-limited Fischer esterification. The choice of a specific synthetic pathway will depend on the desired scale, cost considerations, and available equipment. Furthermore, the utility of this compound as a precursor in the Fries rearrangement highlights its importance in the synthesis of valuable hydroxyaryl ketones, which are key building blocks in the pharmaceutical industry. This guide provides researchers and professionals with the necessary details to select and perform the most suitable synthesis for their specific needs.

References

- 1. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 乙酸间甲苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

The Discovery and History of m-Cresyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Cresyl acetate, also known as cresatin, is a synthetic compound with a long history of use as an antiseptic and analgesic, particularly in the fields of dentistry and otology. First synthesized in the late 19th century, its development is rooted in the broader scientific exploration of phenols and their derivatives as antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of m-cresyl acetate. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its physical and chemical data.

Introduction

The late 19th century was a period of significant advancement in medicinal chemistry, driven by the need for effective antiseptics to combat infectious diseases.[1] Following the pioneering work of Joseph Lister with phenol (carbolic acid) in antiseptic surgery, a wide range of phenolic compounds were investigated for their antimicrobial properties.[2][3] Cresols, being homologues of phenol, were of particular interest due to their potent germicidal activity.[4] However, the caustic nature of these compounds often limited their therapeutic application. This led researchers to explore chemical modifications, such as esterification, to mitigate their irritant effects while retaining their medicinal value. It is within this scientific context that m-cresyl acetate was first synthesized and subsequently introduced as a valuable therapeutic agent.

Discovery and Early History

The first documented synthesis of m-cresyl acetate is attributed to A. Claus and H. Hirsch in 1889, as published in the Journal für Praktische Chemie.[5] Their work was part of the broader investigation into the chemical reactions and derivatives of cresols.

A significant milestone in the commercial and therapeutic history of m-cresyl acetate was the issuance of a U.S. patent to Nathan Sulzberger in 1912 for a "Metacresyl-acetate".[5] This patent introduced the trade name Cresatin . Sulzberger's patent highlighted the compound's utility as a non-irritating antiseptic and analgesic, particularly for the mucous membranes of the ear, nose, and throat.

The early 20th century saw the adoption of Cresatin in dental medicine.[6] It was used as a root canal dressing and for the treatment of various dental pulp conditions, valued for its ability to relieve pain and inhibit bacterial growth without causing significant tissue damage.[7] Its use in otic solutions for treating bacterial and fungal infections of the outer ear also became prevalent.[7]

Chemical Properties and Data

m-Cresyl acetate is the acetic acid ester of m-cresol. Its chemical structure and key identifiers are provided below.

| Property | Value |

| IUPAC Name | 3-methylphenyl acetate |

| Synonyms | m-Tolyl acetate, Acetic acid m-tolyl ester, Cresatin |

| CAS Number | 122-46-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

A summary of its key physical and chemical properties is presented in the following table.

| Property | Value | Source |

| Appearance | Clear, colorless oily liquid | [8] |

| Odor | Characteristic phenolic, floral | [9] |

| Boiling Point | 212 °C | [5] |

| Melting Point | 12 °C | [8] |

| Density | 1.048 g/mL at 25 °C | [5] |

| Solubility | Practically insoluble in water and glycerol. Miscible with alcohol, ether, chloroform, and petroleum ether. | [5] |

| Refractive Index | 1.501 at 20 °C | [8] |

Experimental Protocols

Synthesis of m-Cresyl Acetate via Esterification

The synthesis of m-cresyl acetate is typically achieved through the esterification of m-cresol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of an acid or base catalyst.

4.1.1. Protocol: Acid-Catalyzed Esterification with Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of m-cresyl acetate.

Materials:

-

m-Cresol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene (solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add m-cresol (1 mole equivalent) and toluene.

-

Slowly add acetic anhydride (1.1 mole equivalents) to the flask with stirring.

-

Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Repeat the washing until CO₂ evolution ceases.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude m-cresyl acetate can be purified by vacuum distillation.

Characterization of m-Cresyl Acetate

The identity and purity of the synthesized m-cresyl acetate can be confirmed using various analytical techniques.

4.2.1. Infrared (IR) Spectroscopy

An IR spectrum of m-cresyl acetate will exhibit characteristic absorption bands for the ester functional group, including a strong C=O stretch around 1760 cm⁻¹ and C-O stretches in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a singlet for the acetyl methyl protons around δ 2.3 ppm and a singlet for the aromatic methyl group protons around δ 2.4 ppm. The aromatic protons will appear as a multiplet in the δ 6.9-7.3 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around δ 169 ppm, along with peaks for the aromatic carbons and the two methyl carbons.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis can be used to determine the purity of the sample and confirm its molecular weight. The mass spectrum will show a molecular ion peak at m/z 150, corresponding to the molecular weight of m-cresyl acetate.

Applications in Pharmaceutical Development

While m-cresyl acetate is primarily used as an active ingredient in antiseptic and analgesic formulations, it also serves as a pharmaceutical intermediate in the synthesis of more complex molecules.[7][9] Its ester and aromatic functionalities make it a versatile starting material for various chemical transformations. However, specific large-scale applications in the synthesis of modern drugs are not widely documented in publicly available literature. Its primary role in the pharmaceutical industry remains in topical and dental preparations.[8]

Signaling Pathways and Experimental Workflows